

Bioanalytical Method for Corynantheidine Quantification in Rat Plasma

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Introduction

Corynantheidine is a minor indolo[2,3-a]quinolizine alkaloid found in *Mitragyna speciosa* (kratom) [1]. Unlike the major alkaloid mitragynine, **corynantheidine** has been identified as a functional opioid antagonist with binding affinity at μ -opioid ($K_i = 118 \pm 11.8$ nM) and κ -opioid receptors, as well as α -1D adrenergic receptors ($K_i = 41.7 \pm 4.7$ nM) [2] [3]. This unique pharmacological profile suggests potential significance in modulating kratom's overall effects, particularly for opioid withdrawal, necessitating reliable bioanalytical methods for its quantification in biological matrices [2] [3].

This document details a validated **UPLC-MS/MS method using protein precipitation extraction** for determining **corynantheidine** concentrations in rat plasma, supporting its application in preclinical pharmacokinetic studies [4] [2].

Materials and Reagents

Item	Specification
Corynantheidine Standard	>99% purity, confirmed by ^1H , ^{13}C NMR, UPLC-Q-TOF, and UPLC-MS/MS [2]

Item	Specification
Internal Standard	Yohimbine hydrochloride [2]
Plasma Matrix	Male Sprague Dawley rat plasma, heparinized [2]
Solvents	LC-MS grade acetonitrile, methanol, isopropanol, water [2]
Mobile Phase Additive	Ammonium acetate (10 mM, pH 3.5) [2]

Equipment and Instrumentation

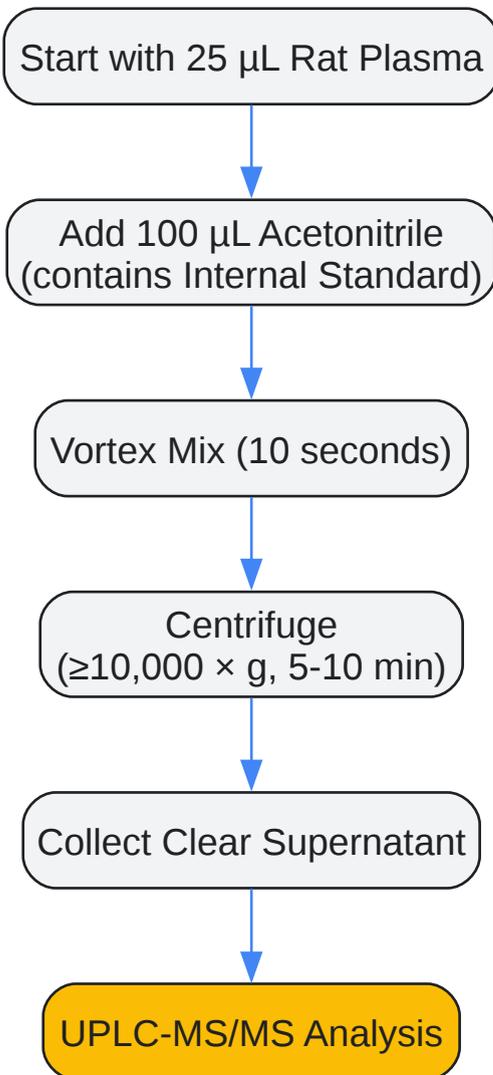
Component	Specification
UPLC System	Waters Acquity I-Class [2]
Mass Spectrometer	Xevo TQS Micro Triple Quadrupole (ESI+ mode) [2]
Analytical Column	Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) [2]
Column Temperature	50 °C [2]

Detailed Experimental Protocols

Sample Preparation via Protein Precipitation

- **Aliquot:** Transfer **25 μL** of rat plasma into a microcentrifuge tube [4] [2].
- **Precipitate:** Add **100 μL of acetonitrile** containing the internal standard (yohimbine HCl) [2].
- **Mix:** Vortex the mixture vigorously for approximately 10 seconds.
- **Clarify:** Centrifuge at a minimum of 10,000 × g for 5-10 minutes to pellet precipitated proteins.
- **Recover Supernatant:** Carefully transfer the clear supernatant to a clean UPLC vial for analysis [2].

This workflow can be visualized as follows:



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UPLC-MS/MS Analysis Conditions

- **Injection Volume:** 1 µL (Partial Loop Needle Overfill mode) [2]
- **Flow Rate:** 0.35 mL/min [2]
- **Gradient Program:** | Time (min) | % 10 mM Ammonium Acetate (A) | % Acetonitrile (B) | | :--- | :--- | :---
- | | 0.0 | 80 | 20 | | 0.5 | 80 | 20 | | 1.0 | 50 | 50 | | 1.8 | 50 | 50 | | 2.0 | 80 | 20 | | 3.0 | 80 | 20 (Re-equilibration) |
- **Mass Spectrometric Detection (ESI+):** | Parameter | **Corynantheidine** | Yohimbine (IS) | | :--- | :--- | :---
:--- | | Precursor Ion (m/z) | 369.2 | 355.2 | | Product Ion (m/z) | 144.0 / 226.1 | 144.0 / 212.1 |

Method Validation Summary

The method was validated per FDA guidelines, with key parameters summarized below [2].

Linearity and Sensitivity

Parameter	Result
Linear Range	1–500 ng/mL [4] [2]
Sample Volume	25 µL [4] [2]
Run Time	3.0 minutes [2]

Accuracy and Precision

| QC Level | Accuracy (% Nominal) | Precision (% RSD) | | :--- | :--- | :--- | | **LLOQ (1 ng/mL)** | Data specifically for accuracy/precision at LLOQ, Low, Med, High QC not explicitly provided in search results, but method is stated as validated per FDA guidelines [2]. | | **Low QC** | | **Medium QC** | | **High QC** |

Additional Validation Parameters

- **Selectivity:** No significant interference from plasma components [2].
- **Recovery:** Consistent and high recovery via protein precipitation [2].
- **Stability:** Demonstrated stability under various storage and handling conditions (specific data not detailed in search results) [2].

Application: Preclinical Pharmacokinetics

The validated method was applied to determine the pharmacokinetic parameters of **corynantheidine** in male Sprague Dawley rats (I.V.: 2.5 mg/kg; P.O.: 20 mg/kg) [4] [2].

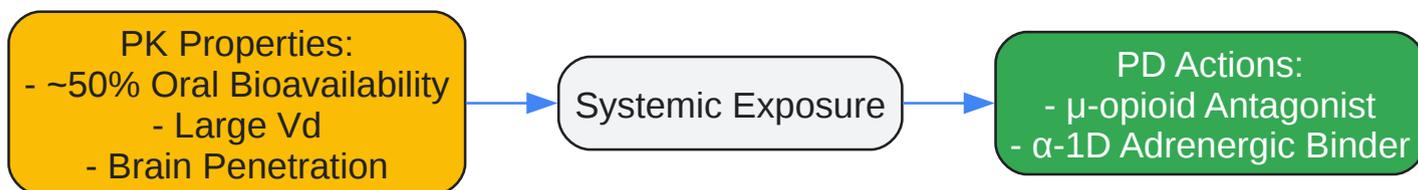
Pharmacokinetic Parameters

Parameter	Intravenous (2.5 mg/kg)	Oral (20 mg/kg)
C _{max} (ng/mL)	-	213.4 ± 40.4 [4] [2]
T _{max} (h)	-	4.1 ± 1.3 [4] [2]
Clearance (mL/h)	884.1 ± 32.3 [4] [2]	-
Volume of Distribution (L)	8.0 ± 1.2 [4] [2]	-
AUC (h·ng/mL)	640.3 ± 24.0 [4] [2]	-
Mean Residence Time (h)	3.0 ± 0.2 [4] [2]	8.8 ± 1.8 [4] [2]
Absolute Oral Bioavailability (%)	-	49.9 ± 16.4 [4] [2]

Key findings from the application:

- **Adequate Oral Bioavailability:** Nearly 50% [4] [2].
- **Prolonged Absorption:** T_{max} around 4 hours and long residence time suggest slow absorption [4] [2].
- **Extensive Extravascular Distribution:** Large volume of distribution indicates significant tissue penetration [4] [2].
- **Brain Penetration:** Imaging mass spectrometry confirmed **corynantheidine** distribution in brain regions like the corpus callosum and hippocampus [4] [2].

The relationship between **corynantheidine**'s pharmacokinetics and its pharmacological activity can be conceptualized as follows:



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Conclusions

This document outlines a robust, sensitive, and rapid UPLC-MS/MS bioanalytical method for quantifying **corynantheidine** in rat plasma. The simple protein precipitation extraction, minimal plasma volume requirement, and short chromatographic runtime make this method highly efficient for high-throughput preclinical pharmacokinetic studies. The application of this method has successfully characterized the favorable pharmacokinetic profile of **corynantheidine**, supporting further investigation into its unique role within the complex pharmacology of kratom [4] [2].

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To cite this document: Smolecule. [Bioanalytical Method for Corynantheidine Quantification in Rat Plasma]. Smolecule, [2026]. [Online PDF]. Available at:

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